molecular formula C12H19NO4 B11869956 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid

Cat. No.: B11869956
M. Wt: 241.28 g/mol
InChI Key: ORZOKDMZSYZMLD-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid is a complex organic compound with the molecular formula C13H21NO4. It is characterized by the presence of an azetidine ring, a cyclopropane ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine, cyclization can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Cyclopropanation: The cyclopropane ring is introduced through cyclopropanation reactions. This can be achieved using diazo compounds and transition metal catalysts like rhodium or copper complexes.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclopropane ring using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Alkyl halides, acyl chlorides, NaH, KOtBu

    Hydrolysis: TFA, HCl, H2O

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted azetidines, cyclopropanes

    Hydrolysis: Free amines

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of antibiotics and antiviral agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.

    Signal Transduction: The compound may interfere with cellular signaling pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Similar structure but lacks the cyclopropane ring.

    1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid: Similar structure but lacks the cyclopropane ring and has a different carboxylic acid position.

    5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Contains a pyrazine ring instead of a cyclopropane ring.

Uniqueness

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid is unique due to the presence of both an azetidine ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7(6-13)8-4-9(8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

ORZOKDMZSYZMLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC2C(=O)O

Origin of Product

United States

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